

5-Iodo-1-methylindoline-2,3-dione chemical properties

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Compound of Interest

Compound Name: 5-Iodo-1-methylindoline-2,3-dione

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An In-depth Technical Guide to the Chemical Properties of **5-Iodo-1-methylindoline-2,3-dione**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of **5-Iodo-1-methylindoline-2,3-dione**. Due to the limited availability of experimental data for this specific compound, this guide also includes data from structurally related analogs, namely 5-iodoisatin and N-methylisatin, to provide a predictive understanding of its characteristics.

Core Chemical Properties

5-Iodo-1-methylindoline-2,3-dione, also known as 5-Iodo-1-methylisatin, is a halogenated derivative of N-methylisatin. Its fundamental chemical identifiers and properties are summarized below.

Property	Value	Source
CAS Number	76034-84-9	[1]
Molecular Formula	C ₉ H ₆ INO ₂	[2]
Molecular Weight	287.05 g/mol	[2]
IUPAC Name	5-iodo-1-methylindole-2,3-dione	

Physical Properties

Specific experimental data for the melting point, boiling point, and solubility of **5-Iodo-1-methylindoline-2,3-dione** are not readily available in the surveyed literature. However, the properties of its parent compounds, 5-iodoisatin and N-methylisatin, can provide valuable estimates.

Property	5-Iodoisatin	N-Methylisatin	5-Iodo-1-methylindoline-2,3-dione (Predicted)
Melting Point	276-280 °C (lit.) [3]	130-133 °C (lit.) [2]	The melting point is expected to be between that of 5-iodoisatin and N-methylisatin. The N-methylation will likely lower the melting point compared to 5-iodoisatin due to the disruption of intermolecular hydrogen bonding.
Solubility	Soluble in acetone, acetic acid, and ethanol; insoluble in water. [4]	Insoluble in water. [2]	Solubility is predicted to be similar to its parent compounds, with low solubility in water and better solubility in polar organic solvents.
Boiling Point	Data not available	287.44°C (rough estimate) [5]	A reliable experimental value is not available.

Spectroscopic Data

Detailed spectroscopic data for **5-Iodo-1-methylindoline-2,3-dione** is not available. The following sections provide experimental data for 5-iodoisatin and N-methylisatin to predict the spectral characteristics of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR of 5-Iodoisatin (in DMSO- d_6):

- δ 11.11 (s, 1H, NH)
- δ 7.88 (dd, 1H, $J=1.8, 8.2\text{Hz}$, H-6)
- δ 7.76 (d, 1H, $J=1.8\text{Hz}$, H-4)
- δ 6.75 (d, 1H, $J=8.2\text{ Hz}$, H-7)[4]

^{13}C NMR of 5-Iodoisatin (in DMSO- d_6):

- δ 183.7 (C-3)
- δ 159.3 (C-2)
- δ 150.7 (C-7a)
- δ 142.0 (C-6)
- δ 132.9 (C-4)
- δ 120.4 (C-3a)
- δ 115.2 (C-7)
- δ 85.8 (C-5)[4]

^1H NMR of N-Methylisatin (in CDCl_3):

- δ 7.60-7.54 (m, 2H)
- δ 7.12-7.08 (m, 1H)

- δ 6.88 (d, 1H)
- δ 3.22 (s, 3H)[6]

^{13}C NMR of N-Methylisatin (in MeOD):

- Data for specific shifts is available in the literature, showing characteristic peaks for the carbonyl carbons and the aromatic ring.[7]

Predicted NMR for **5-Iodo-1-methylindoline-2,3-dione**:

- ^1H NMR: The spectrum is expected to show aromatic protons with chemical shifts influenced by the iodine atom, similar to 5-iodoisatin. A singlet corresponding to the N-methyl group will be present, likely around 3.2 ppm. The NH proton signal will be absent.
- ^{13}C NMR: The spectrum will display signals for the two carbonyl carbons, the aromatic carbons, and the N-methyl carbon. The chemical shift of the carbon bearing the iodine atom (C-5) will be significantly shifted to a lower field compared to the corresponding carbon in N-methylisatin.

Infrared (IR) Spectroscopy

IR of 5-Iodoisatin (KBr):

- ν 3241 cm^{-1} (N-H stretching)
- ν 1731-1751 cm^{-1} (C=O stretching)
- ν 1606, 1458, 1198 cm^{-1} (aromatic and other vibrations)[4]

IR of N-Methylisatin (KBr):

- Characteristic C=O stretching bands are observed. The N-H stretching band is absent.[8]

Predicted IR for **5-Iodo-1-methylindoline-2,3-dione**: The IR spectrum will be characterized by the absence of an N-H stretching band and the presence of strong carbonyl stretching bands, similar to N-methylisatin. The presence of the iodine atom may cause slight shifts in the fingerprint region.

Mass Spectrometry (MS)

MS of 5-Iodoisatin:

- The mass spectrum shows the molecular ion peak corresponding to its molecular weight.[9]

MS of N-Methylisatin:

- The mass spectrum shows a molecular ion peak at m/z 161.[8]

Predicted MS for **5-Iodo-1-methylindoline-2,3-dione**: The mass spectrum is expected to show a prominent molecular ion peak at m/z 287, corresponding to its molecular weight.

Fragmentation patterns would likely involve the loss of CO and potentially the iodine atom.

Experimental Protocols

Synthesis of 5-Iodo-1-methylindoline-2,3-dione

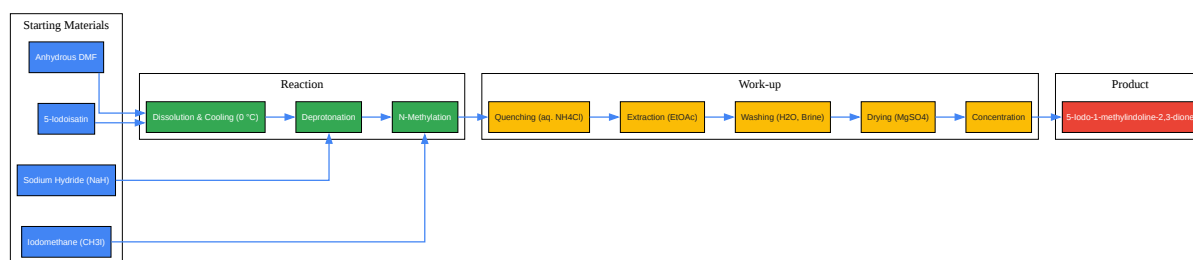
A common synthetic route involves the N-methylation of 5-iodoisatin.

Materials:

- 5-Iodoisatin
- Sodium hydride (NaH)
- Iodomethane (CH_3I)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- Saturated aqueous ammonium chloride (NH_4Cl)
- Water
- Brine
- Magnesium sulfate (MgSO_4)

Procedure:

- Dissolve 5-iodoisatin in anhydrous DMF and cool the solution to 0 °C in an ice bath.
- Add sodium hydride (60% dispersion in mineral oil) portion-wise to the cooled solution. Stir the resulting slurry for 5 minutes.
- Add iodomethane to the reaction mixture and continue stirring at 0 °C for 30 minutes.
- Pour the reaction mixture into a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers and wash sequentially with water and brine.
- Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **5-Iodo-1-methylindoline-2,3-dione**.
- The crude product can be used without further purification for many applications.



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Synthesis of **5-Iodo-1-methylindoline-2,3-dione**.

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for **5-Iodo-1-methylindoline-2,3-dione**, the isatin scaffold is a well-known pharmacophore with a broad range of biological effects.

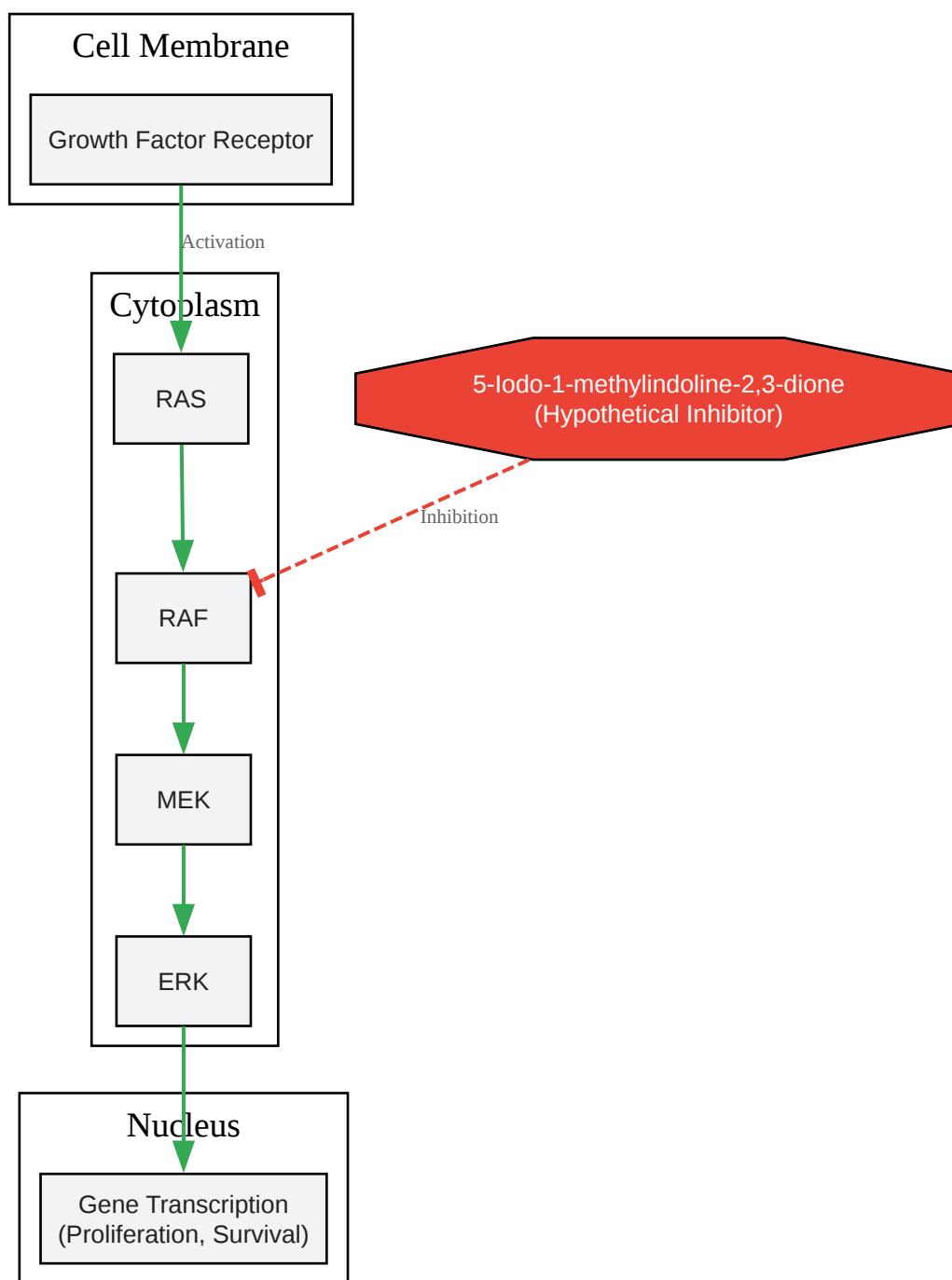
General Activities of Isatin Derivatives:

- Anticancer: Isatin derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[\[10\]](#)
- Antimicrobial: Antibacterial and antifungal activities are commonly reported for this class of compounds.[\[11\]](#)
- Antiviral: Some isatin derivatives have demonstrated activity against a range of viruses.[\[11\]](#)
- Enzyme Inhibition: Isatins are known to inhibit various enzymes, including kinases, proteases, and monoamine oxidases.

The introduction of a halogen at the 5-position and a methyl group at the 1-position can significantly modulate the biological activity. Halogenation at the 5-position has been reported to enhance the antimicrobial activity of isatin derivatives.[\[12\]](#) N-methylation can alter the lipophilicity and steric properties of the molecule, potentially influencing its binding to biological targets.

Hypothetical Signaling Pathway Involvement:

Given the known activity of isatin derivatives as kinase inhibitors, a plausible, yet hypothetical, target for **5-Iodo-1-methylindoline-2,3-dione** could be a cellular signaling pathway regulated by protein kinases. For instance, it might interfere with a generic mitogen-activated protein kinase (MAPK) signaling cascade, which is often dysregulated in cancer.



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Hypothetical inhibition of a kinase pathway.

Disclaimer: The biological activities and signaling pathway information presented here are based on the general properties of the isatin class of compounds and are for illustrative

purposes only. Specific experimental validation is required to determine the actual biological effects of **5-Iodo-1-methylindoline-2,3-dione**.

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